N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide
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Overview
Description
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (-C=N-), which is formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-methoxynaphthalene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The azomethine group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
Compared to similar compounds, N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide stands out due to its unique combination of a pyrazole ring and a naphthalene moiety. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H19ClN4O2 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H19ClN4O2/c1-15-20(22(24)28(27-15)18-10-4-3-5-11-18)14-25-26-23(29)19-12-16-8-6-7-9-17(16)13-21(19)30-2/h3-14H,1-2H3,(H,26,29)/b25-14+ |
InChI Key |
REENTOHJNKFKQC-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2OC)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)C2=CC3=CC=CC=C3C=C2OC)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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